molecular formula C28H30N4O3 B6514284 N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-53-4

N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B6514284
CAS番号: 892280-53-4
分子量: 470.6 g/mol
InChIキー: UYUQXARBRCTYRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with ethyl(phenyl)amino, phenylethyl, and carboxamide groups. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and anticancer activity . This article provides a comparative analysis of this compound with structurally and functionally related analogs, leveraging bioactivity profiling, proteomic interaction signatures, and chemical modeling strategies.

特性

IUPAC Name

N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUQXARBRCTYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations :

  • The phenylethyl and ethyl(phenyl)amino groups introduce steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility compared to smaller substituents (e.g., methoxy or carboxylate groups) .

Bioactivity Profile Analysis

Evidence from hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) indicates that structural similarity strongly correlates with shared modes of action . For example:

  • Compounds with tetrahydroquinazoline cores and carboxamide side chains cluster with kinase inhibitors due to ATP-binding pocket interactions.
  • In contrast, quinazoline derivatives with methoxy groups (e.g., the patented compound in Table 1) exhibit distinct bioactivity, such as adrenergic receptor antagonism .

Table 2: Hypothetical Bioactivity Clustering of Target Compound vs. Analogs

Compound Group Bioactivity Cluster Protein Targets (Hypothetical)
Target Compound Kinase inhibition EGFR, VEGFR2
Methoxy-substituted Quinazolines GPCR modulation α1-adrenergic receptor, serotonin 5-HT2
Quinolone-carboxylates DNA topoisomerase inhibition DNA gyrase, Topo IV

This suggests that minor structural variations (e.g., substituent polarity) significantly alter target specificity .

Proteomic Interaction Signatures and Functional Behavior

The CANDO platform predicts functional behavior by analyzing proteomic interaction signatures across 48,278 protein structures . Key findings:

  • The target compound may share proteomic interaction homology with multikinase inhibitors (e.g., sorafenib) due to its ability to bind conserved kinase domains.
  • Despite structural dissimilarity to sulfonamide-containing quinolones (Table 1), proteomic signatures suggest overlapping off-target effects (e.g., cytochrome P450 interactions), which could influence drug safety profiles .

Implications of Lumping Strategies in Chemical Modeling

Lumping strategies group structurally similar compounds to simplify chemical models . For the target compound:

  • Lumping Criteria : Shared tetrahydroquinazoline core and carboxamide group.
  • Modeling Impact : Lumping with other quinazoline-carboxamides may overlook unique interactions mediated by its phenylethyl substituent, underscoring the need for hybrid modeling approaches .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。